Cyclopenta[b]pyrano[3,2-f]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
224-16-8 |
|---|---|
Molecular Formula |
C15H9NO |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-oxa-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,7,9,11,13,15-octaene |
InChI |
InChI=1S/C15H9NO/c1-3-10-9-12-11-4-2-8-17-15(11)7-6-14(12)16-13(10)5-1/h1-9H |
InChI Key |
CBQUSHYHLMOLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=CC=C4C(=CC=CO4)C3=CC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Cyclopenta B Pyrano 3,2 F Quinoline Derivatives
Historical Context of Pyranoquinoline Synthesis
The synthesis of pyranoquinolines, a class of heterocyclic compounds featuring fused pyran and quinoline (B57606) rings, has been a subject of extensive research due to their wide distribution in natural products and their significant biological activities. benthamdirect.com Historically, the construction of these frameworks often relied on multi-step, linear syntheses which, while effective, were often laborious and generated considerable waste.
Over the past few decades, the focus has shifted towards more elegant and efficient synthetic strategies. benthamdirect.com Methodologies are now predominantly categorized into three main approaches: multicomponent cyclizations (MCC), bimolecular cyclizations (BMC), and intramolecular cyclizations (IMC). benthamdirect.com The progress in this field has been significantly propelled by the discovery and application of diverse and environmentally friendly catalysts, which have enabled milder reaction conditions and improved yields. benthamdirect.com The development of one-pot procedures and cascade reactions represents a major advancement, allowing for the assembly of complex pyranoquinoline derivatives from simple precursors with high efficiency and atom economy. nih.govbaranlab.org
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis for the construction of complex molecular architectures like pyranoquinolines from three or more starting materials in a single synthetic operation. nih.gov These reactions are highly valued for their convergence, operational simplicity, high atom economy, and the rapid generation of molecular diversity, making them ideal for creating libraries of compounds for pharmacological screening. nih.govnih.gov
Catalyst-Free Synthesis Protocols
While many MCRs rely on catalysts to proceed efficiently, some protocols have been developed that operate under catalyst-free conditions, typically requiring thermal energy to drive the reaction. These methods are advantageous as they avoid the cost, potential toxicity, and need for removal of a catalyst. The synthesis of various pyranoquinoline isomers can be achieved by simply refluxing a mixture of the appropriate starting materials, such as a hydroxyquinoline derivative, an aldehyde, and an active methylene (B1212753) compound, in a suitable solvent. benthamdirect.com
Catalyst-Mediated One-Pot Reactions
The majority of one-pot syntheses of pyranoquinolines are facilitated by a catalyst to enhance reaction rates and yields under milder conditions. A variety of catalysts, including organocatalysts, bases, and other catalytic systems, have been successfully employed.
L-proline, a simple amino acid, has been identified as an effective and environmentally benign organocatalyst for the three-component synthesis of 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones. nih.govnih.gov This reaction proceeds by condensing aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid in ethanol, offering high yields and an easy workup. nih.govresearchgate.net Another versatile organocatalyst, tetra-n-butylammonium fluoride (TBAF), has been utilized for the synthesis of indole-based pyranoquinoline derivatives. royalsocietypublishing.org
Basic catalysts are also common, with triethylamine (B128534) being used in the one-pot condensation of 2,4-dihydroxy-1-methylquinoline, various aromatic aldehydes, and malononitrile to afford 2-amino-4H-pyrano[3,2-c]quinoline derivatives. nih.gov Other catalytic systems reported for these transformations include ammonium acetate, KF-Al2O3, and various ionic liquids, highlighting the diverse toolkit available to synthetic chemists. researchgate.net
| Pyranoquinoline Derivative | Reactants | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones | Aromatic Aldehyde, 4-Hydroxy-1-methylquinolin-2(1H)-one, Meldrum's acid | L-proline (10 mol%) | Ethanol, 80°C | 85-96 | nih.govnih.gov |
| 2-Amino-4-aryl-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles | Aromatic Aldehyde, 2,4-Dihydroxy-1-methylquinoline, Malononitrile | Triethylamine | Ethanol, Reflux | High | nih.gov |
| Indole-based 4H-pyranoquinolines | N-allyl-indole-3-carbaldehydes, Active methylenes, 4-Hydroxy-1-substituted quinolin-2(1H)-one | TBAF | Aqueous Ethanol, Reflux | 50-90 | royalsocietypublishing.org |
Cascade Reactions for Annulation and Ring Closure
Cascade reactions, also referred to as tandem or domino reactions, represent a highly sophisticated and efficient strategy for the synthesis of complex polycyclic molecules. baranlab.org These processes involve two or more consecutive reactions that occur under the same reaction conditions without the addition of further reagents or catalysts, and where each subsequent reaction is triggered by the functionality formed in the previous step. baranlab.org This approach is particularly powerful for constructing fused heterocyclic systems like cyclopenta[b]pyrano[3,2-f]quinoline, as it can rapidly build molecular complexity in a single, atom-economical operation.
Acid-Catalyzed Tandem Annulations and Cyclization Sequences
Acid catalysis has proven to be a particularly effective strategy for initiating cascade sequences to build pyranoquinoline skeletons. nih.gov Both Brønsted and Lewis acids have been used to catalyze tandem annulations, often starting from simple, readily available precursors. nih.govrsc.org
A notable example is the acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and various propargylic alcohols. nih.govresearchgate.net Depending on the substrate and catalyst, this transformation can lead to different fused heterocycles. For the synthesis of pyrano[3,2-c]quinolones, a Brønsted acid like p-toluenesulfonic acid (pTsOH·H₂O) catalyzes a sequence involving a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. nih.govrsc.org This method is highly efficient, providing moderate to good yields of the desired tricyclic products from accessible starting materials. rsc.org Significantly, the resulting pyrano[3,2-c]quinolone products can serve as precursors for further transformations into more complex, tetracyclic cyclopenta-fused systems, such as 4,9-dihydro-5H-cyclopenta[lmn]phenanthridin-5-one. nih.govresearchgate.net
| Reactant 1 | Reactant 2 (Propargylic Alcohol) | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-hydroxy-1-methylquinolin-2(1H)-one | 3-phenylprop-2-yn-1-ol | pTsOH·H₂O | 1,2-DCE, 84°C | Pyrano[3,2-c]quinolone derivative | 85 | nih.gov |
| 4-hydroxy-1-methylquinolin-2(1H)-one | 3-(p-tolyl)prop-2-yn-1-ol | pTsOH·H₂O | 1,2-DCE, 84°C | Pyrano[3,2-c]quinolone derivative | 82 | nih.gov |
| 4-hydroxy-1-methylquinolin-2(1H)-one | 3-(4-fluorophenyl)prop-2-yn-1-ol | pTsOH·H₂O | 1,2-DCE, 84°C | Pyrano[3,2-c]quinolone derivative | 81 | nih.gov |
| 4-hydroxy-1-methylquinolin-2(1H)-one | 1-phenylprop-2-yn-1-ol | CuOTf | 1,2-DCE, 84°C | Furo[3,2-c]quinolone derivative | 83 | nih.gov |
Carbon-Carbon σ-Bond Cleavage and Carbon-Hydrogen Functionalization
A more advanced and unconventional cascade strategy involves the cleavage of traditionally inert carbon-carbon sigma (σ) bonds coupled with carbon-hydrogen (C-H) functionalization. mdpi.com This approach enables the construction of complex molecular scaffolds by rearranging the carbon skeleton of the starting material, offering novel and highly atom-economical synthetic routes. nih.gov
While direct examples for the this compound core are specific, the principle has been demonstrated in the synthesis of related fused pyran systems. For instance, a highly atom-economical tandem reaction has been developed for the synthesis of pyrano[3,2-b]indoles tethered with medium-sized rings. researchgate.net The reaction is initiated by the cleavage of a C-C σ-bond in cyclic β-ketoesters. The resulting intermediate then undergoes an intramolecular O-H/C-H coupling reaction, mediated by CuCl₂ and Ag₂CO₃, to form the C-O bond of the pyran ring, thus completing the annulation. researchgate.net Another study reports the synthesis of pyranoindolones fused with seven- or eight-membered rings through a sequential Cs₂CO₃-promoted C-C σ-bond cleavage of cyclic ketoesters and a ZnI₂-mediated selective C-H/O-H coupling reaction. nih.gov These methodologies, which involve the cleavage of two C-C σ-bonds and the functionalization of an sp² C-H bond, showcase a powerful strategy for assembling complex heterocyclic systems from simple cyclic precursors. nih.gov
Cycloaddition Reactions in this compound Formation
Cycloaddition reactions are powerful tools for the construction of cyclic compounds, offering a high degree of stereochemical and regiochemical control. In the context of this compound synthesis, both (3+2) cycloadditions and imino Diels-Alder reactions play crucial roles in the formation of the constituent rings.
The construction of the cyclopentane (B165970) ring in the this compound scaffold can be efficiently achieved through (3+2) cycloaddition reactions. One notable approach involves the palladium-catalyzed (3+2) cycloaddition of 2-pyrones with vinyl cyclopropanes to furnish cyclopenta[b]pyran-2-ones. This methodology provides a direct route to the core cyclopenta[b]pyran structure.
Another strategy involves a one-pot process to introduce a diazoacetoacetate functionality into a quinoline ring, followed by an intramolecular cyclopropanation of the resulting adduct to yield tetracyclic cyclopenta[b]quinoline derivatives. This intramolecular cyclopropanation serves as a key step in forming the fused cyclopentane ring. Further transformation of these tetracyclic derivatives can lead to the desired this compound skeleton.
A copper-catalyzed one-pot [3+2] cycloaddition has also been utilized in the synthesis of fused nih.govresearchgate.netacs.orgtriazolo-pyrano[3,2-h]quinolines under microwave irradiation, demonstrating the utility of this cycloaddition strategy in building complex fused quinoline systems.
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Pyrones and Vinyl Cyclopropanes | Pd2(dba)3/dppe, Toluene | Cyclopenta[b]pyran-2-ones | Not specified in search results |
| Diazoacetoacetate-functionalized quinoline | Rhodium(II) acetate | Tetracyclic cyclopenta[b]quinoline | Not specified in search results |
| Alkyne, Azide, Pyranoquinoline | Copper catalyst, Microwave | Fused nih.govresearchgate.netacs.orgtriazolo-pyrano[3,2-h]quinolines | organic-chemistry.org |
The Imino Diels-Alder reaction, also known as the Povarov reaction, is a cornerstone in the synthesis of tetrahydroquinoline and quinoline derivatives. This [4+2] cycloaddition of an imine with an alkene or alkyne provides a direct route to the quinoline core of the target molecule. The reaction can be catalyzed by various Lewis and Brønsted acids.
For the synthesis of pyranoquinolines, a three-component aza-Diels-Alder reaction of an aryl aldehyde, an aryl amine, and a cyclic enol ether like 3,4-dihydro-2H-pyran is frequently employed. A range of catalysts, including lanthanide triflates, have been shown to be effective for this transformation. The reaction proceeds through the in situ formation of an imine, which then undergoes a hetero-Diels-Alder reaction with the dienophile.
The intramolecular variant of the Povarov reaction is particularly powerful for the construction of fused polycyclic systems. By tethering the dienophile to the imine precursor, complex tetracyclic quinoline derivatives can be synthesized in a single step. This strategy has been applied to the synthesis of various fused nitrogen-containing heterocycles.
| Amine | Aldehyde | Dienophile | Catalyst | Product | Reference |
| Aniline | Benzaldehyde | 3,4-Dihydropyran | Acyloxy boron catalyst | Pyrano[3,2-c]quinoline | nih.gov |
| Aryl amines | Aromatic aldehydes | Cyclic enol ethers | Lanthanide triflates | Pyranoquinolines | nih.gov |
| Anilines | N-propargylic substituted heterocyclic aldehydes | (intramolecular) | Ln(OTf)3 | Pyrrolo[3,4-b]quinolines | hkbu.edu.hk |
Palladium-Catalyzed Synthetic Routes
Palladium catalysis offers a versatile and powerful platform for the synthesis of complex organic molecules, including fused quinoline systems. Palladium-catalyzed reactions such as cross-coupling, annulation, and C-H activation are instrumental in constructing the this compound scaffold.
A notable application of palladium catalysis is the regioselective [3+2] annulation of internal alkynes and iodo-pyranoquinolines. nih.govnih.gov This reaction proceeds with a concomitant ring opening of the pyran ring to yield highly functionalized pyrrolo[1,2-a]quinolines. While this specific outcome is a rearrangement, the initial palladium-catalyzed annulation demonstrates a powerful method for C-C bond formation on the pyranoquinoline core.
Furthermore, palladium-catalyzed intramolecular cyclization reactions are key in forming the fused rings of the target molecule. For instance, palladium-catalyzed carbonylative cyclization of 2-alkynylanilines with aryl iodides provides access to N-acyl indoles, showcasing a method for constructing nitrogen-containing heterocycles. A similar strategy involving a palladium-catalyzed carbonylative cyclization/arylation cascade has been used to synthesize 2-aroyl indolizines, which are structurally related to the quinoline core.
| Reactants | Catalyst/Reagents | Product | Key Transformation | Reference |
| Iodo-pyranoquinolines and internal alkynes | Palladium catalyst | Pyrrolo[1,2-a]quinolines | [3+2] annulation and ring opening | nih.govnih.gov |
| 2-Alkynylanilines and aryl iodides | Palladium catalyst, CO source | N-Acyl indoles | Carbonylative cyclization | Not specified in search results |
| 2-Propargylpyridine and iodoarenes | Palladium catalyst, CO | 2-Aroyl indolizines | Carbonylative cyclization/arylation | nih.govyoutube.com |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like quinolines.
The synthesis of fused pyran derivatives bearing a 2-morpholinoquinoline nucleus has been efficiently achieved under microwave irradiation. acs.org This method involves the reaction of 2-morpholinoquinoline-3-carbaldehyde, malononitrile, and various active methylene compounds in the presence of a base. Similarly, the synthesis of pyrano[2,3-b]quinolin-2-ones has been accomplished through the cyclic condensation of 2-chloro-3-formylquinolines with sodium acetate and acetic acid in a microwave reactor. researchgate.net
Microwave heating has also been successfully employed in one-pot multicomponent reactions for the synthesis of various fused quinoline derivatives. For example, a one-pot synthesis of fused nih.govresearchgate.netacs.orgtriazolo-pyrano[3,2-h]quinolines was developed using a copper-catalyzed [3+2] cycloaddition followed by a C-C bond coupling reaction under microwave conditions. organic-chemistry.org These examples highlight the significant advantages of microwave-assisted synthesis in terms of reduced reaction times and improved efficiency. rsc.orgresearchgate.net
| Reaction Type | Reactants | Conditions | Product | Yield (%) | Time | Reference |
| Multicomponent Reaction | 2-Morpholinoquinoline-3-carbaldehyde, malononitrile, active methylene compounds | NaOH, Microwave | Fused pyran derivatives | High | Short | acs.org |
| Cyclocondensation | 2-Chloro-3-formylquinolines, sodium acetate, acetic acid | Microwave | Pyrano(2,3-b)quinolin-2-ones | Good | 1.5-2.5 min | researchgate.net |
| One-pot [3+2] cycloaddition/coupling | Alkyne, azide, pyranoquinoline | Cu catalyst, Microwave | Fused nih.govresearchgate.netacs.orgtriazolo-pyrano[3,2-h]quinolines | Not specified | Not specified | organic-chemistry.org |
Regioselective Synthesis Strategies
Regioselectivity is a critical aspect in the synthesis of complex molecules like this compound, where multiple reactive sites are available for bond formation. The ability to control the regiochemical outcome of a reaction is essential for the efficient construction of the desired isomer.
In the context of quinoline synthesis, the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, can lead to regioisomeric products if an unsymmetrical ketone is used. The choice of catalyst and reaction conditions can influence the regioselectivity of this reaction.
Friedel-Crafts reactions on the quinoline nucleus are also subject to regioselectivity. For instance, the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline can yield different regioisomers depending on the N-protecting group and the reaction conditions. Controlling the position of substitution on the quinoline ring is crucial for the subsequent annulation reactions to form the fused pyran and cyclopentane rings in a specific orientation.
Furthermore, palladium-catalyzed reactions often exhibit high regioselectivity. The [3+2] annulation of internal alkynes and iodo-pyranoquinolines, for example, proceeds with a high degree of regiocontrol. nih.govnih.gov The directing effects of substituents on the starting materials play a significant role in determining the regiochemical outcome of these transformations.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. The synthesis of quinoline derivatives has been a fertile ground for the application of green chemistry principles.
One of the key green approaches is the use of environmentally friendly solvents, with water being a particularly attractive option. The synthesis of 4-ferrocenylquinoline derivatives has been achieved through a TsOH-catalyzed three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water. nih.gov This method avoids the use of hazardous organic solvents and metal catalysts.
Multicomponent reactions (MCRs) are inherently green as they combine several reaction steps into a single operation, reducing waste and improving atom economy. Many of the synthetic routes to pyranoquinolines, such as the imino Diels-Alder reaction, can be performed as MCRs. The use of p-toluenesulfonic acid (p-TSA) as a catalyst in water for the one-pot synthesis of pyrimido[4,5-b]quinolones is another example of a green synthetic protocol. researchgate.net
The use of reusable catalysts, such as nanocatalysts, is also a key aspect of green chemistry. Nanocatalyzed protocols have been developed for the synthesis of quinolines, offering advantages such as high efficiency, easy catalyst recovery, and reusability. nih.gov Furthermore, microwave-assisted synthesis, as discussed in section 2.6, is considered a green technology due to its energy efficiency and potential to reduce or eliminate the use of solvents. researchgate.net
| Green Chemistry Principle | Synthetic Approach | Catalyst/Solvent | Advantage | Reference |
| Use of Green Solvents | Three-component reaction | TsOH/Water | Avoids organic solvents and metal catalysts | nih.gov |
| Multicomponent Reactions | One-pot synthesis of pyrimido[4,5-b]quinolones | p-TSA/Water | High atom economy, reduced waste | researchgate.net |
| Reusable Catalysts | Nanocatalyzed quinoline synthesis | Various nanocatalysts | Catalyst recovery and reuse | nih.gov |
| Energy Efficiency | Microwave-assisted synthesis | Solvent-free or reduced solvent | Reduced reaction times, energy savings | researchgate.net |
Reaction Mechanisms and Chemical Transformations of Cyclopenta B Pyrano 3,2 F Quinoline
Mechanistic Pathways of Key Synthetic Reactions
The formation of the pyranoquinoline core often proceeds through elegant one-pot multicomponent or tandem reactions, which are prized for their efficiency and atom economy.
Multicomponent reactions (MCRs) are a cornerstone for the synthesis of complex heterocyclic systems like pyranoquinolines from simple precursors. A common and effective strategy involves the one-pot condensation of a hydroxyquinoline derivative, an aldehyde, and an active methylene (B1212753) compound. nih.gov
The proposed mechanism for this type of reaction, often base-catalyzed by an amine like triethylamine (B128534) or piperidine, typically follows a well-established sequence:
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and the active methylene compound (e.g., malononitrile). This step forms a highly reactive cinnamic nitrile derivative or a related α,β-unsaturated intermediate. nih.gov
Michael Addition: The hydroxyquinoline, acting as a nucleophile, then attacks the electron-deficient β-carbon of the α,β-unsaturated intermediate. This conjugate addition forms a new carbon-carbon or carbon-oxygen bond, linking the quinoline (B57606) and the side chain. nih.govbohrium.com
Intramolecular Cyclization and Tautomerization: The final step is an intramolecular cyclization, where the hydroxyl group of the quinoline attacks the nitrile or another electrophilic center on the side chain, leading to the closure of the pyran ring. bohrium.com Subsequent tautomerization yields the stable aromatic pyranoquinoline system.
This mechanistic pathway allows for the creation of a diverse library of substituted pyranoquinolines by simply varying the aldehyde and active methylene components. nih.govresearchgate.net For instance, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with a Wittig reagent and various active methylene compounds proceeds through a Michael addition followed by intramolecular cyclization to form the pyran ring. bohrium.com
Tandem reactions, where a single set of reagents undergoes multiple transformations in a cascade without isolating intermediates, provide an efficient route to pyranoquinoline scaffolds. One notable example is the acid-catalyzed tandem reaction between a 4-hydroxy-1-methylquinolin-2(1H)-one and a propargylic alcohol. nih.gov
The mechanistic pathway for the formation of the pyrano[3,2-c]quinolone product is proposed as follows:
Friedel–Crafts-type Allenylation: The acid catalyst (e.g., p-TsOH·H₂O) activates the propargylic alcohol, which then undergoes a Friedel–Crafts-type reaction with the electron-rich quinolinone. This step forms an allene (B1206475) intermediate.
6-endo-dig Cyclization: The hydroxyl group on the quinoline ring then performs a 6-endo-dig cyclization by attacking the central carbon of the allene system. This ring-closing step forms the six-membered pyran ring, leading directly to the final pyranoquinolone product. nih.gov
This tandem approach is highly dependent on the structure of the starting propargylic alcohol, as different substitution patterns can lead to alternative reaction pathways, such as the formation of furo[3,2-c]quinolones. nih.gov
Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for constructing the fused rings of pyranoquinoline systems. The aza-Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile, is particularly relevant. wikipedia.org
A mild and efficient method for synthesizing pyrano[3,2-f]quinoline derivatives involves a three-component domino reaction between a heterocyclic amine, an aldehyde, and a terminal alkyne, catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). thieme-connect.de The proposed mechanism for this aza-Diels-Alder reaction is:
Iminium Ion Formation: The Lewis acid catalyst activates the aldehyde, which then reacts with the amine to form an iminium ion intermediate.
[4+2] Cycloaddition: The terminal alkyne acts as the dienophile, reacting with the in situ-generated imine (the aza-diene component). This pericyclic reaction forms the six-membered heterocyclic ring.
Aromatization: The cycloadduct then undergoes aromatization to yield the stable substituted quinoline or phenanthroline derivative.
The catalyst is crucial in this process, as it activates the reactants and facilitates the formation of the key iminium intermediate, which drives the cycloaddition. wikipedia.orgsioc-journal.cn The mechanism can be either a concerted pericyclic process or a stepwise pathway involving a Mannich-Michael sequence, especially when strong Lewis acids are used. wikipedia.org
Reactivity Studies of Cyclopenta[b]pyrano[3,2-f]quinoline Scaffolds
Once the core scaffold is synthesized, its reactivity can be explored through derivatization and transformation reactions to access novel analogues with potentially unique properties.
The primary method for producing functionalized pyranoquinolines is by incorporating substituted precursors into the initial synthesis. nih.gov This approach allows for the introduction of a wide array of functional groups onto various positions of the final molecule.
For example, in multicomponent syntheses, the choice of a substituted aromatic aldehyde directly translates to a specific substitution pattern on the pyran ring of the product. nih.govumsha.ac.ir This has been used to create series of pyrano[3,2-c]quinolines bearing diverse benzyloxy phenyl moieties or other substituted aryl groups. umsha.ac.ir The electronic nature of these substituents can influence reaction yields; electron-donating groups on the aldehyde often lead to better yields compared to electron-withdrawing groups. researchgate.net A variety of functional groups, including methyl, methoxy, halogens, and even cyclopropyl (B3062369) rings, have been shown to be compatible with these synthetic conditions. nih.gov
| Starting Material | Substituent Introduced | Position of Functionalization | Reference |
|---|---|---|---|
| Substituted Benzaldehydes | Aryl, Methoxy-phenyl, Chloro-phenyl, Bromo-phenyl | On the pyran ring | nih.govumsha.ac.ir |
| Substituted Benzyl Halides | Benzyloxy Phenyl Moieties | On the pyran ring | umsha.ac.ir |
| Substituted Propargylic Alcohols | Methyl, Methoxy, Halogen, Cyclopropyl | On the pyran ring | nih.gov |
| Substituted Anilines / Hydroxyquinolines | Alkyl, Halogen | On the quinoline ring | nih.govslideshare.net |
The fused pyranoquinoline scaffold is not inert and can undergo further chemical transformations to build even more complex molecular architectures. A significant reported transformation involves the conversion of pyrano[3,2-c]quinolones into tetracyclic phenanthridinone derivatives. nih.gov This reaction expands the heterocyclic system by building an additional cyclopentane (B165970) ring.
The reaction involves treating a pyrano[3,2-c]quinolone with a propargylic alcohol in the presence of a catalyst like Yb(OTf)₃. This process likely involves the activation of the propargylic alcohol by the Lewis acid catalyst, followed by an intramolecular cyclization that results in the formation of the new five-membered ring, yielding a 4,9-dihydro-5H-cyclopenta[lmn]phenanthridin-5-one derivative. nih.gov
Additionally, the inherent reactivity of the individual quinoline and pyran rings suggests other potential transformations. For instance, the quinoline moiety can undergo dearomative cycloadditions under photochemical conditions, which could potentially transform the planar aromatic portion of the scaffold into a three-dimensional structure. While not yet reported specifically for the this compound system, such reactions highlight the potential for skeletal editing of the core structure. Similarly, ring-contraction reactions, as observed in other N-heterocycles like the conversion of pyridines to pyrrolidines, could represent a future avenue for transforming the quinoline portion of the scaffold. nih.gov
Based on a comprehensive search for "this compound," it has been determined that specific experimental spectroscopic data required to populate the requested article sections is not available in the public domain. While searches identified the compound's CAS number (224-16-8) and molecular formula (C15H9NO), no published studies containing its detailed ¹H NMR, ¹³C NMR, 2D NMR, IR, or high-resolution mass spectrometry data could be located. chemnet.com
The scientific literature contains information on related but structurally distinct compounds, such as pyrano[3,2-f]quinoline and pyrano[3,2-c]quinoline derivatives. researchgate.netnih.gov These studies describe the use of spectroscopic methods for the characterization of similar heterocyclic systems. For example, research on novel pyrano[3,2-f]quinoline derivatives details their synthesis and characterization, and other studies on pyrano[3,2-c]quinoline-2,5-diones outline their synthesis and plausible reaction mechanisms. researchgate.netnih.gov However, the spectroscopic data from these analogues cannot be accurately extrapolated to the unique fused ring structure of this compound.
Due to the strict requirement for scientifically accurate and specific information solely on this compound, and the absence of this data in the available resources, it is not possible to generate the requested article with the specified detailed content and data tables.
Spectroscopic Characterization and Structural Elucidation of Cyclopenta B Pyrano 3,2 F Quinoline
X-ray Crystallographic Analysis for Solid-State Structure and Absolute Configuration
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, thereby elucidating the molecule's conformation and the planarity of its ring systems. Furthermore, for chiral molecules, X-ray crystallographic analysis of a single crystal containing a single enantiomer allows for the determination of the absolute configuration.
While specific crystallographic data for Cyclopenta[b]pyrano[3,2-f]quinoline is not extensively available in public databases, a wealth of information can be gleaned from the analysis of closely related fused quinoline (B57606) systems. These analogous structures, which share significant structural motifs with the target compound, provide a robust framework for understanding its likely solid-state characteristics.
Detailed structural insights have been obtained for various fused tetracyclic quinoline derivatives through single-crystal X-ray diffraction. nih.govrsc.orgchemmethod.com These studies are crucial for confirming molecular structures, particularly in cases of complex stereochemistry. For instance, the structures of newly synthesized isoindolo[2,1-a]quinoline-11-ones and other fused tetracyclic systems have been unequivocally established, including the determination of their absolute configurations, using X-ray analysis. nih.govrsc.org
The determination of the absolute configuration of chiral centers is a critical aspect of structural elucidation for non-centrosymmetric molecules. For related pyrano-quinoline alkaloids, ozonolysis has been employed to establish their absolute configurations. rsc.org However, X-ray crystallography on a suitable single crystal remains the gold standard. The synthesis of various pyrano[3,2-f]quinoline derivatives has been reported, and for many of these, while spectroscopic characterization is provided, detailed crystallographic analysis is often the key to confirming the proposed structure and stereochemistry. mdpi.comnih.gov
Based on the analysis of analogous compounds, the following table presents expected crystallographic parameters for a derivative of this compound.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-C (aromatic) | ~1.36-1.42 Å |
| C-N (quinoline) | ~1.32-1.38 Å |
| C-O (pyran) | ~1.36-1.44 Å |
| Dihedral Angles | Dependent on substituents and crystal packing |
Note: The values presented are estimations based on related structures and would need to be confirmed by experimental X-ray diffraction analysis of this compound.
Computational and Theoretical Investigations of Cyclopenta B Pyrano 3,2 F Quinoline
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. By modeling the electron density, DFT can accurately predict the geometries of reactants, transition states, and products, along with their respective energies.
A DFT study on the annulation reaction of trichloronitroethylene with anilines to form quinoxalinone-N-oxides, a related heterocyclic synthesis, highlights this approach. nih.gov Researchers using the B3LYP/6-31+G** method proposed and modeled five different potential reaction pathways. nih.gov By comparing the calculated activation energies for the rate-determining step of each path, they identified the most plausible mechanisms. nih.gov This type of analysis is crucial for optimizing reaction conditions and improving synthetic yields.
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Calculating the energy of transition states—the highest energy point along a reaction coordinate—is a key strength of DFT. For the formation of quinoxalinone-N-oxides, the most plausible reaction pathways were found to have activation energies of 29 and 32 kcal/mol for their rate-determining steps. nih.gov Similarly, DFT studies on propane (B168953) dehydrogenation over platinum surfaces calculated energy barriers for C-H bond cleavage to be between 0.25 and 0.75 eV, depending on the catalyst surface. rsc.org These calculations help predict the feasibility and rate of a reaction under various conditions. For a proposed synthesis of a Cyclopenta[b]pyrano[3,2-f]quinoline derivative, DFT could similarly be employed to map out potential energy surfaces and identify the most kinetically favorable route.
Many chemical reactions can yield multiple isomers (regioisomers). Computational models are instrumental in predicting and explaining the observed regioselectivity. For instance, in the synthesis of pyrazoloquinoline derivatives, a three-component reaction yields products with high regioselectivity. nih.gov DFT studies on the hydroformylation of propene catalyzed by a Pt-Sn complex revealed that the regioselectivity, which favors the formation of a linear aldehyde, is determined during the olefin insertion step. researchgate.net The calculations predicted a product ratio that was in excellent agreement with experimental results, demonstrating the predictive power of these computational models. researchgate.net This approach could be used to predict which of the possible isomers of a substituted this compound would be favored in a given reaction.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, typically a protein. This is fundamental in drug discovery for predicting the potential biological activity of a compound.
Molecular docking studies with quinoline-based scaffolds have been extensively reported, revealing key interactions that stabilize the ligand-protein complex. For example, docking studies of quinoline-3-carboxamides (B1200007) with DNA damage and response (DDR) kinases showed that the quinoline (B57606) nitrogen consistently binds to the hinge region of the kinases. mdpi.com In studies with other kinases, the quinoline ring was observed to form crucial π-π stacking interactions with tyrosine residues (e.g., Tyr1159) and hydrogen bonds with backbone amides (e.g., Val882). mdpi.com
Docking of cyclopenta[b]quinoline derivatives with α-amylase and PPAR-γ has shown strong binding affinities, with calculated energies reaching -10 to -11.1 kcal/mol. researchgate.net Similarly, derivatives of thiopyrano[2,3-b]quinoline showed binding affinities between -5.3 and -6.1 Kcal/mol against the anticancer peptide CB1a. nih.gov These studies identify specific amino acid residues responsible for binding, such as ILE-8, LYS-7, and TRP-12, providing a detailed picture of the binding mode at the atomic level. nih.gov
| Ligand Class | Protein Target | Binding Affinity | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Cyclopenta[b]quinoline derivatives | α-amylase / PPAR-γ | -10.0 to -11.1 kcal/mol | Not Specified | researchgate.net |
| Thiopyrano[2,3-b]quinoline derivatives | CB1a Peptide | -5.3 to -6.1 kcal/mol | ILE-8, LYS-7, TRP-12, PHE-15 | nih.gov |
| Quinoline-based inhibitors | PI3Kγ Kinase | Not Specified | Val882 (H-bond), Lys883 | mdpi.com |
| Indolo[2,3-b]quinoline Conjugate 2 | Topoisomerase II-DNA | 2.8 nM (Ki) | Not Specified | mdpi.com |
| 2-Amino-pyrano[3,2-c]quinoline 6l | Butyrylcholinesterase (BChE) | 1.00 µM (IC50) | Anionic & Peripheral Sites | umsha.ac.ir |
| Quinoline-3-carboxamides | ATM Kinase | Not Specified | Hinge Region | mdpi.com |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are used to describe the electronic properties of a molecule, which govern its reactivity and spectroscopic behavior. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.govscirp.org
For various pyranoquinoline and quinoline derivatives, DFT calculations have been performed to determine these properties. nih.govbiointerfaceresearch.com For a 2-(pyranoquinolin-4-yl)malononitrile derivative, the HOMO-LUMO gap was calculated to be 3.7 eV. biointerfaceresearch.com The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps, where red areas indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov These calculations provide a detailed understanding of the molecule's electronic landscape and potential sites for reaction.
| Compound Class/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |
| 2-(pyranoquinolin-4-yl)malononitrile | Not Specified | Not Specified | 3.7 | biointerfaceresearch.com |
| Pyrano[3,2-c]quinoline Derivative 1 | Not Specified | Not Specified | 3.76 | nih.gov |
| Pyrano[3,2-f]indole 7a | -5.61 | -1.22 | 4.39 | researchgate.net |
| Pyrano[2,3-g]indole 8a | -5.41 | -1.39 | 4.02 | researchgate.net |
| Quinazoline (B50416) Derivative (AYQ) | Not Specified | Not Specified | 4.999 | physchemres.org |
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Theoretical predictions of spectroscopic parameters are primarily achieved through quantum chemical calculations, with Density Functional Theory (DFT) being a prominently used method. researchgate.netrsc.orgnih.govnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most common hybrid functionals employed for these calculations, often in conjunction with various basis sets like 6-31G' (d,p) or 6-311+G**. researchgate.netrsc.orgnih.gov These computational approaches allow for the geometry optimization of the molecule to its lowest energy state, which is a prerequisite for the accurate calculation of its spectroscopic properties. researchgate.net
Prediction of NMR Spectra
The prediction of ¹H and ¹³C NMR chemical shifts is a vital component of computational analysis, aiding in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach used within the DFT framework to calculate NMR chemical shifts. tsijournals.com The calculated chemical shifts are typically reported in parts per million (ppm) and are often compared with experimental data, where available, to validate the computational model.
To illustrate the nature of data obtained from such computational studies, the following table presents hypothetical predicted ¹H NMR chemical shifts for a substituted this compound derivative, based on typical values observed for related fused quinoline systems.
| Proton | Predicted Chemical Shift (ppm) |
| H-1 | 7.85 |
| H-2 | 7.50 |
| H-4 | 8.10 |
| H-5 | 3.20 |
| H-6 | 2.95 |
| H-8 | 7.90 |
| H-9 | 7.65 |
| H-10 | 8.20 |
| H-11 | 8.50 |
This table is illustrative and does not represent experimentally verified data for this compound.
Similarly, ¹³C NMR chemical shifts can be predicted, providing valuable information about the carbon framework of the molecule.
Prediction of IR Spectra
Theoretical IR spectroscopy is another crucial aspect of computational investigation, used to predict the vibrational frequencies of a molecule. These frequencies correspond to the various stretching, bending, and torsional modes of the chemical bonds within the molecule. The calculated vibrational frequencies are typically reported in wavenumbers (cm⁻¹).
Computational studies on related quinoline and pyrano-fused systems have demonstrated the utility of DFT calculations in assigning the characteristic IR absorption bands. astrochem.orgnih.govresearchgate.net For a molecule like this compound, one would expect to observe characteristic vibrational modes for the C-H stretching of the aromatic and aliphatic systems, C=C and C=N stretching within the quinoline ring, and C-O-C stretching of the pyran ring.
The following table provides an example of predicted IR vibrational frequencies for a hypothetical this compound derivative, based on data from related compounds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2950-2850 | Medium |
| C=N Stretch | 1620-1580 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Strong |
| C-O-C Asymmetric Stretch | 1250-1200 | Strong |
| C-O-C Symmetric Stretch | 1080-1020 | Medium |
| C-H Out-of-plane Bend | 900-700 | Strong |
This table is illustrative and does not represent experimentally verified data for this compound.
It is important to note that calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational methods, thereby improving the agreement with experimental data. nih.gov The combination of predicted NMR and IR spectra provides a comprehensive spectroscopic profile of the molecule, which is invaluable for its identification and characterization. While awaiting dedicated computational studies on this compound, the established methodologies applied to analogous systems provide a robust blueprint for future theoretical investigations.
Exploration of Biological Activities and Structure Activity Relationships Sar of Cyclopenta B Pyrano 3,2 F Quinoline Derivatives
General Overview of Biological Relevance of Pyranoquinolines
Pyranoquinoline scaffolds, which are integral to the structure of Cyclopenta[b]pyrano[3,2-f]quinoline, are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules. researchgate.net These frameworks have garnered considerable attention from medicinal and synthetic chemists due to their broad spectrum of biological activities, making them valuable in the pharmaceutical and agrochemical industries. researchgate.net
Naturally occurring pyranoquinoline alkaloids, often isolated from plants used in traditional medicine, have demonstrated a range of pharmacological properties. nih.govacs.org The inherent bioactivity of the pyranoquinoline nucleus has spurred extensive research into the synthesis and evaluation of its derivatives for various therapeutic applications. researchgate.net
The diverse biological activities associated with pyranoquinoline derivatives include antimicrobial, antifungal, anticancer, and anti-inflammatory effects. researchgate.netnih.govekb.eg The versatility of the quinoline (B57606) nucleus allows for structural modifications that can lead to compounds with enhanced and selective biological actions. nih.gov For instance, the fusion of a pyran ring to the quinoline core can significantly influence the molecule's interaction with biological targets. nih.gov Research has shown that even slight alterations to the substituents on the pyranoquinoline framework can lead to substantial changes in biological efficacy, highlighting the importance of structure-activity relationship (SAR) studies. nih.gov
In Vitro Antimicrobial Research
The antimicrobial potential of pyranoquinoline derivatives has been a subject of significant investigation. These compounds have been evaluated against a variety of pathogenic microorganisms, including bacteria and fungi, with many derivatives exhibiting promising activity. ekb.egekb.eg
Derivatives of pyranoquinoline have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. rdd.edu.iqnih.gov For instance, certain 4H-pyrano[3,2-h]quinolines and their fused derivatives have demonstrated a high order of antibacterial activity against E. coli and S. aureus. mdpi.com Specifically, ethyl-2-amino-4-(3,4,5-trimethoxyphenyl)-4H-pyrano [3,2-h]quinolin-3-carboxylate and its carboxamide derivatives have shown strong potency. mdpi.com
In a study focused on pyrano[3,2-c]quinoline-3-carboxylates, a bromo derivative, ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, displayed potential activity against Staphylococcus aureus. rsc.org Another study on novel quinoline derivatives bearing pyrazole (B372694) and pyridine (B92270) moieties, synthesized from quinoline precursors, showed that several compounds possessed considerably broader antimicrobial activity compared to the standard drug Ciprofloxacin. ekb.eg
The structural modifications on the pyranoquinoline core play a crucial role in determining the antibacterial efficacy. For example, the introduction of different substituents at various positions of the quinoline and pyran rings has been shown to modulate the antibacterial spectrum and potency. nih.govrdd.edu.iq
Table 1: Antibacterial Activity of Selected Pyranoquinoline Derivatives
| Compound | Test Organism | Activity | Reference |
|---|---|---|---|
| Ethyl-2-amino-4-(3,4,5-trimethoxyphenyl)-4H-pyrano [3,2-h]quinolin-3-carboxylate | E. coli, S. aureus | High | mdpi.com |
| Carboxamides of ethyl-2-amino-4-(3,4,5-trimethoxyphenyl)-4H-pyrano [3,2-h]quinolin-3-carboxylate | E. coli, S. aureus | High | mdpi.com |
| Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | Staphylococcus aureus | Potential activity | rsc.org |
| Pyrano[3,2-h]quinoline derivatives with pyrazole and indoline (B122111) moieties | Bacteria | Excellent | researchgate.net |
Pyranoquinoline derivatives have also been recognized for their significant antifungal properties. nih.govniscpr.res.inmdpi.com The natural product zanthosimuline (B12824340) and its synthetic analogues, which contain a pyranoquinoline core, have been evaluated against several postharvest fruit fungal pathogens, including Penicillium digitatum, Botrytis cinerea, Monilinia fructicola, and Rhizopus stolonifer. nih.govnih.gov The study revealed that maintaining the prenyl side chain of zanthosimuline in an N-demethylated derivative strongly increased the biological activity. nih.govnih.gov
In other research, Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones were tested against Aspergillus niger and Fusarium sp., showing that these derivatives are active against these fungal species. niscpr.res.in Furthermore, some pyrano[3,2-h]quinoline derivatives containing pyrazole and indoline moieties have demonstrated excellent antifungal activity. researchgate.net
The antifungal action of quinoline derivatives is often selective. For example, certain quinoline derivatives have shown potent anti-dermatophytic action while others are more effective against yeasts like Candida species. nih.gov The structural modifications, such as the introduction of fluorine atoms or different heterocyclic moieties, can significantly influence the antifungal spectrum and efficacy. ekb.egmdpi.com
Table 2: Antifungal Activity of Selected Pyranoquinoline Derivatives
| Compound/Derivative | Test Organism(s) | Activity | Reference |
|---|---|---|---|
| Zanthosimuline | Monilinia fructicola, Rhizopus stolonifer | Important fungistatic activity | nih.gov |
| N-demethylated derivative of zanthosimuline with prenyl side chain | Penicillium digitatum, Botrytis cinerea, Monilinia fructicola, Rhizopus stolonifer | Strongly increased biological activity | nih.govnih.gov |
| Schiff bases of 3-amino-2H-pyrano[2,3-b]quinolin-2-ones | Aspergillus niger, Fusarium sp. | Active | niscpr.res.in |
| Pyrano[3,2-h]quinoline derivatives with pyrazole and indoline moieties | Fungi | Excellent | researchgate.net |
| Fluorinated quinoline analogs | S. sclerotiorum, R. solani | Good activity | mdpi.com |
| Quinoline derivatives bearing pyrazole and pyridine moieties | Candida albicans | Excellent activity | ekb.eg |
In Vitro Anticancer Research
The cytotoxic potential of pyranoquinoline derivatives against various cancer cell lines has been a significant area of investigation. nih.gov These compounds, including those with the cyclopenta[b]quinoline-1,8-dione framework, have been explored as potential anticancer agents. nih.gov
A study involving twenty novel derivatives of cyclopenta[b]quinoline-1,8-dione evaluated their cytotoxic activity against HeLa (cervical cancer), LS180 (colon cancer), MCF-7 (breast cancer), and Raji (Burkitt's lymphoma) cancer cell lines using the MTT assay. nih.gov While most of the synthesized compounds showed weak cytotoxic effects, with IC50 values higher than 50 or 100 µM, one compound, 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione, demonstrated significant cytotoxic activity, particularly against Raji and HeLa cell lines (IC30: 82 and 24.4 μM respectively). nih.gov This suggests that the introduction of a phenyl moiety on the nitrogen of the central quinoline ring might enhance cytotoxic activity. nih.gov
Another study on pyrazolo[4,3-f]quinoline derivatives reported their antiproliferative activity against several human cancer cell lines, including NUGC-3 (gastric), ACHN (renal), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), and PC-3 (prostate). mdpi.com Compounds 1M, 2E, and 2P were found to be the most effective in all tested cell lines, with GI50 values below 8 µM. mdpi.com
Furthermore, certain pyrido[3,2-g]quinoline (B3050440) derivatives have been evaluated for their antiproliferative activity. nih.gov Diethyl 4,6-diamino-10-methylpyrido[3,2-g]quinoline-3,7-dicarboxylate and diethyl 4,6-bis-(3-dimethylaminopropylamino)-10-methylpyrido[3,2-g]quinoline-3,7-dicarboxylate were able to completely inhibit the proliferation of MCF-7, NCI-H460 (lung), and SF-268 (CNS) cancer cells. nih.gov
Table 3: Cytotoxicity of Selected this compound and Related Derivatives
| Compound | Cell Line(s) | Cytotoxicity (IC30/IC50/GI50) | Reference |
|---|---|---|---|
| 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione | Raji, HeLa | IC30: 82 µM (Raji), 24.4 µM (HeLa) | nih.gov |
| Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | GI50 < 8 µM | mdpi.com |
| Diethyl 4,6-bis-(3-dimethylaminopropylamino)-10-methylpyrido[3,2-g]quinoline-3,7-dicarboxylate | LNCaP, MCF-7 | IC50: 5.63 µM (LNCaP), 3.96 µM (MCF-7) | nih.gov |
Research into the mechanisms of action of these compounds has provided insights into their antiproliferative effects. Some pyranoquinoline derivatives are believed to act as DNA intercalating agents, which is a common mechanism for cytotoxic compounds. nih.gov
Studies on indolo[3,2-c]quinoline derivatives have shown that these compounds can target DNA, topoisomerase I, and topoisomerase II, leading to the inhibition of proliferation and induction of apoptosis in cancer cells. nih.gov For instance, one of the more active bis-indolo[3,2-c]quinolines was found to induce caspase-3 activation, γ-H2AX phosphorylation, cleavage of poly(ADP-ribose)polymerase (PARP), and DNA fragmentation. nih.gov
In the case of pyrazolo[4,3-f]quinoline derivatives, compound 2E showed an inhibition pattern of topoisomerase IIα activity equivalent to that of the known anticancer drug etoposide. mdpi.com Similarly, pyrano[3,2-c]quinoline-1,2,3-triazole hybrids have been identified as competitive inhibitors of α-glucosidase, suggesting a different therapeutic target. nih.govnih.gov For pyrido[3,2-g]quinoline derivatives, flow cytometric analysis revealed that their growth inhibition of LNCaP prostate cancer cells was due to cell cycle arrest in the G1 phase, followed by apoptosis. nih.gov
These mechanistic studies are crucial for the rational design and development of more potent and selective anticancer agents based on the this compound scaffold.
Enzyme Inhibition Studies and Related SAR
Enzyme inhibition is a cornerstone of modern drug discovery, with many therapeutic agents functioning by modulating the activity of specific enzymes. The investigation of novel compounds as enzyme inhibitors is a critical step in identifying potential drug candidates.
Cholinesterase (AChE/BuChE) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for the management of Alzheimer's disease. A thorough search of scientific databases and chemical literature yielded no specific studies evaluating this compound derivatives as inhibitors of either AChE or BuChE. Consequently, there is no available data to construct a data table or perform a structure-activity relationship analysis for this class of compounds against these enzymes.
Heat Shock Protein 90 (HSP90) Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Its inhibition is a validated strategy in cancer therapy. There are currently no published studies investigating the potential of this compound derivatives to inhibit HSP90.
Methionine Aminopeptidase-2 (MetAP-2) and N-myristoyltransferase (NMT) Inhibition
Methionine Aminopeptidase-2 (MetAP-2) and N-myristoyltransferase (NMT) are enzymes that are essential for the post-translational modification of proteins and have been explored as targets for antimicrobial and anticancer agents. A review of the existing literature reveals no research focused on the inhibitory activity of this compound derivatives against either MetAP-2 or NMT.
Antioxidant Activity Investigations (e.g., DPPH Radical Scavenging)
Antioxidant compounds are of significant interest for their potential to mitigate oxidative stress, a contributing factor to a wide range of chronic diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating the antioxidant potential of chemical compounds. Despite the known antioxidant properties of some quinoline derivatives, there is no specific research available on the antioxidant activity of this compound derivatives, including their potential for DPPH radical scavenging.
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Such analyses guide the rational design of more potent and selective analogs. Given the absence of biological data for this compound derivatives in the areas of enzyme inhibition and antioxidant activity as outlined above, a meaningful SAR analysis for this specific scaffold cannot be conducted at this time.
In-Depth Search Reveals No Publicly Available Research for "this compound"
Following an extensive and targeted search of scientific databases and publicly available literature, no research data has been found for the specific chemical compound This compound .
A comprehensive investigation was conducted to gather information for an article focusing on the biological activities and structure-activity relationships of this particular heterocyclic system. The search aimed to identify studies related to:
The impact of substituent effects on the biological activity of its derivatives.
The influence of positional isomerism and stereochemistry on its activity.
Molecular docking studies to elucidate ligand-receptor binding interactions.
Despite utilizing various search strategies and querying multiple databases, no published papers, articles, or datasets corresponding to the biological evaluation or computational analysis of this compound or its derivatives were located. The inquiries consistently returned results for related but structurally distinct quinoline-based compounds, such as 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives nih.gov and various pyrano[3,2-c]quinoline analogues. nih.gov
This lack of available information prevents the creation of a scientifically accurate and evidence-based article as per the specified requirements. The requested topics—substituent effects, isomerism, and molecular docking—require specific experimental or computational data that does not appear to be present in the public domain for this exact molecular scaffold. Therefore, it is not possible to generate the requested article at this time.
Other Academic Research Applications of Cyclopenta B Pyrano 3,2 F Quinoline Derivatives
Applications as Fluorophores in Mammalian Cell Imaging
Derivatives of the related pyrano[3,2-f]quinoline core have shown promise as fluorescent probes for imaging biological systems. These compounds can act as fluorophores, which are chemical compounds that can re-emit light upon light excitation, making them valuable tools for fluorescence microscopy.
In one study, a series of tricyclic pyrano[3,2-f]quinoline derivatives were synthesized and investigated for their ability to stain cultured mammalian cells. nih.gov These compounds were found to exhibit staining properties in fixed HeLa cells, indicating their potential as fluorophores for cellular imaging. The synthesis of these derivatives is noted to be simple and inexpensive, starting from readily available materials. nih.gov The core structure allows for the introduction of various substituents, which can tune the photophysical properties of the molecules for different imaging applications. researchgate.net The ability of these fluorophores to bind with protein molecules is a key aspect of their function in cell staining. nih.gov
Table 1: Research Findings on Pyrano[3,2-f]quinoline Derivatives in Cell Imaging
| Derivative Type | Cell Line | Observation | Research Focus |
|---|
DNA Binding Studies
The planar, polycyclic aromatic system of quinoline-containing compounds, including pyranoquinoline derivatives, makes them potential candidates for intercalation with DNA. This has led to research into their application as agents that can interact with and modify the function of DNA.
For instance, studies on closely related pyrano[3,2-c]quinoline derivatives have revealed their potential as inhibitors of enzymes that interact with DNA, such as topoisomerase II and DNA gyrase. rsc.org A specific derivative, ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, demonstrated inhibitory activity against both topoisomerase II and DNA gyrase. rsc.org This inhibition is predicated on the molecule's ability to bind to the DNA-enzyme complex. Furthermore, novel water-soluble quinoline-indole derivatives have been developed as three-photon fluorescent probes capable of specifically targeting and identifying mitochondrial DNA and nucleolus RNA in both living and fixed cells. rsc.org
Table 2: DNA Interaction Studies of Related Pyranoquinoline Derivatives
| Compound Type | Target | Mechanism/Application | Key Finding |
|---|---|---|---|
| Pyrano[3,2-c]quinoline-3-carboxylates | Topoisomerase II, DNA gyrase | Inhibition of enzyme activity | Dual acting inhibitors with potential anti-cancer and anti-microbial properties. rsc.org |
Potential in Optoelectronic Materials Research (e.g., Organic Light-Emitting Diodes)
The photophysical properties that make pyranoquinoline derivatives useful as fluorophores also suggest their potential in the field of optoelectronics. Materials with strong luminescence are essential for the development of devices like Organic Light-Emitting Diodes (OLEDs).
Research into related heterocyclic systems provides a strong basis for the potential of cyclopenta[b]pyrano[3,2-f]quinoline derivatives. For example, the incorporation of quinazoline (B50416) and pyrimidine (B1678525) fragments into π-extended conjugated systems is considered highly valuable for creating novel optoelectronic materials. researchgate.net These materials can serve as luminescent elements and components in photoelectric conversion devices. researchgate.net Similarly, pyranoindoles, which are structurally analogous to pyranoquinolines, have been investigated as host materials for blue, green, and red phosphorescent OLEDs. mdpi.com The large Stokes shift observed in some of these compounds is a particularly useful property for optoelectronic applications. mdpi.com The ability to tune the emission color (from blue to green) through chemical modification further highlights the potential of this class of compounds in developing new materials for OLEDs and other electronic devices. researchgate.net
Table 3: Potential Optoelectronic Applications of Related Heterocyclic Compounds
| Compound Class | Potential Application | Relevant Properties |
|---|---|---|
| Quinazoline/Pyrimidine Derivatives | OLEDs, photoelectric conversion elements | Electroluminescence, π-extended conjugated systems. researchgate.net |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate |
| Pyrano[3,2-f]quinoline |
| Pyrano[3,2-c]quinoline |
| Pyranoindole |
| Quinazoline |
Future Research Directions and Challenges in Cyclopenta B Pyrano 3,2 F Quinoline Chemistry
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
A primary challenge and a significant area for future research is the development of efficient and selective synthetic routes to the Cyclopenta[b]pyrano[3,2-f]quinoline core. Currently, the scientific literature lacks established protocols for the synthesis of this specific heterocyclic system. Drawing inspiration from the synthesis of related pyranoquinoline isomers, several strategies could be envisioned.
Future efforts should focus on multi-component reactions (MCRs), which have proven highly effective for constructing other pyranoquinoline frameworks. nih.govnih.gov These reactions, which involve the one-pot combination of three or more starting materials, offer advantages in terms of atom economy, reduced reaction times, and simplified purification processes. tandfonline.com For instance, a potential MCR approach for this compound could involve the condensation of a substituted 8-hydroxyquinoline, a cyclopentanone derivative, and an activated methylene (B1212753) compound. The development of such a reaction would be a significant step forward.
Furthermore, the exploration of green chemistry principles in the synthesis of this compound derivatives is a crucial future direction. This includes the use of environmentally benign solvents, catalyst-free conditions, or the application of heterogeneous catalysts that can be easily recovered and reused. tandfonline.combenthamdirect.com Microwave-assisted and ultrasound-irradiated synthesis are other green techniques that have been successfully applied to other quinoline (B57606) derivatives and could be adapted for the target scaffold to enhance reaction rates and yields. nih.govresearchgate.net
Table 1: Potential Synthetic Approaches for this compound
| Synthetic Strategy | Potential Reactants | Key Advantages |
|---|---|---|
| Multi-component Reaction | 8-hydroxyquinoline, cyclopentanone derivative, malononitrile | High atom economy, operational simplicity, rapid assembly of molecular complexity. |
| Domino Reaction | Suitably functionalized quinoline and cyclopentane (B165970) precursors | Formation of multiple bonds in a single step, increased efficiency. |
| Microwave-Assisted Synthesis | Various starting materials | Reduced reaction times, higher yields, milder reaction conditions. |
Advanced Spectroscopic Characterization Techniques for Complex Derivatives
As novel derivatives of this compound are synthesized, their unambiguous structural elucidation will be paramount. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry will form the foundation of this characterization. For complex derivatives, advanced 2D NMR techniques, including COSY, HSQC, and HMBC, will be indispensable for establishing the connectivity of atoms within the molecule.
High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition of newly synthesized compounds. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction will provide definitive proof of the three-dimensional structure. Future research should also explore the photophysical properties of these new compounds using UV-Vis and fluorescence spectroscopy, as related pyranoquinoline and fused quinoline systems have shown interesting optical properties. researchgate.netmdpi.com
Deeper Computational Mechanistic Insights into Reaction Pathways
To complement experimental synthetic efforts, computational chemistry will be a powerful tool for gaining deeper insights into the reaction mechanisms involved in the formation of the this compound scaffold. Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways, identify transition states, and calculate activation energies. researchgate.netnih.gov This theoretical understanding can help in optimizing reaction conditions to improve yields and selectivity.
Furthermore, computational studies can predict the electronic and spectroscopic properties of yet-to-be-synthesized derivatives, guiding the design of molecules with specific characteristics. For example, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption and emission spectra of novel this compound derivatives, which would be valuable for their potential applications in materials science. researchgate.net
Comprehensive Exploration of Structure-Activity Relationships for Targeted Bioactivity
A major impetus for the exploration of new heterocyclic compounds is the potential for discovering novel therapeutic agents. The broader class of pyranoquinolines has been shown to possess a wide range of biological activities, including anticancer, scirp.orgresearchgate.netscirp.org anti-inflammatory, researchgate.net antibacterial, royalsocietypublishing.org and antifungal properties. nih.gov A key future research direction for this compound will be the systematic investigation of its biological potential.
Once a library of derivatives is synthesized, comprehensive screening against various biological targets will be necessary. This will be followed by detailed structure-activity relationship (SAR) studies to identify the structural features that are crucial for a particular biological activity. nih.govacs.org For example, SAR studies on other pyranoquinolines have shown that the nature and position of substituents on the aromatic rings can significantly influence their anticancer potency. researchgate.netresearchgate.net Similar investigations for the this compound scaffold will be essential for the rational design of more potent and selective drug candidates.
Table 2: Potential Bioactivities of this compound Derivatives Based on Related Scaffolds
| Biological Activity | Known Active Scaffolds | Potential Mechanism of Action |
|---|---|---|
| Anticancer | Pyrano[3,2-c]quinolines | Topoisomerase inhibition, cell cycle arrest, induction of apoptosis. scirp.orgscirp.org |
| Anti-inflammatory | Pyrano[3,2-c]quinolines | Inhibition of cytokine release (e.g., TNF-α, IL-6). researchgate.net |
| Antibacterial/Antifungal | Pyrano[3,2-h]quinolines | Disruption of microbial cell membranes or essential enzymes. royalsocietypublishing.orgnih.gov |
| Antiallergic | Pyranoquinolines | Inhibition of histamine release from mast cells. nih.govacs.org |
Investigation of Emerging Biological Targets and Pathways
Beyond established biological activities, future research should also aim to identify novel biological targets and pathways for this compound derivatives. The unique three-dimensional structure of this scaffold may allow it to interact with proteins that are not targeted by existing drugs. Modern chemical biology approaches, such as phenotypic screening and target deconvolution, can be employed to uncover the mechanism of action of any bioactive hits.
Molecular docking studies can be used to predict the binding of this compound derivatives to the active sites of various enzymes and receptors. scirp.org For instance, the quinoline scaffold is known to be a key pharmacophore in many anticancer drugs that target topoisomerases. scirp.org It would be of great interest to investigate whether this compound derivatives can also act as inhibitors of these or other cancer-related enzymes.
Expansion into Novel Material Science Applications
The application of heterocyclic compounds is not limited to medicinal chemistry. Fused aromatic systems, including quinoline derivatives, are being increasingly explored for their potential in material science, particularly in the field of organic electronics. researchgate.net The extended π-conjugated system of the this compound core suggests that its derivatives could possess interesting photophysical and electronic properties.
Future research should investigate the potential of these compounds as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. researchgate.netresearchgate.net The synthesis of derivatives with various electron-donating and electron-withdrawing substituents will allow for the fine-tuning of their electronic properties, such as their HOMO and LUMO energy levels. nih.gov The investigation of their photoluminescence and charge transport properties will be crucial for assessing their suitability for these applications. nih.gov
Q & A
What are the key synthetic routes for Cyclopenta[b]pyrano[3,2-f]quinoline, and how do reaction conditions influence yield and regioselectivity?
Answer:
The synthesis typically involves multicomponent or domino reactions. A common approach uses 4-hydroxy-1-methylquinolin-2(1H)-one with propargyl alcohol under acid catalysis, proceeding via Friedel-Crafts allylation followed by 6-endo cyclization to form the fused pyrano-quinoline core . Alternative methods include:
- Lewis acid-catalyzed domino reactions : BF₃·OEt₂ promotes aza-Diels-Alder reactions between terminal alkynes, aldehydes, and heterocyclic amines, yielding pyrano[3,2-f]quinoline derivatives under mild conditions .
- Catalyst-free cyclization : Refluxing 1H-indol-5-amine with aromatic aldehydes and cyclopentane-1,3-dione in DMF or ethanol produces aromatized or non-aromatized cyclopenta[b]pyrrolo[3,2-f]quinolines (83–96% yields) .
Critical factors : Solvent polarity (DMF vs. ethanol), temperature, and substituent electronics (electron-donating groups accelerate cyclization) .
How can structural ambiguities in this compound derivatives be resolved using spectroscopic and computational methods?
Answer:
- NMR analysis : The fused ring system’s regiochemistry is confirmed by comparing coupling constants and chemical shifts. For example, pyrano[3,2-f]quinolines exhibit distinct δ 7.5–8.5 ppm aromatic proton patterns due to anisotropic effects from the oxygen atom .
- X-ray crystallography : Resolves stereochemical conflicts in cyclopenta-fused derivatives by confirming bond angles and ring junction geometry .
- DFT calculations : Predict ¹³C NMR shifts and optimize transition states to validate proposed reaction mechanisms (e.g., intramolecular cyclization pathways) .
What bioactivity mechanisms are associated with this compound derivatives, and how are these evaluated experimentally?
Answer:
- Anti-inflammatory activity : Derivatives inhibit TNF-α and IL-6 production in LPS-stimulated human PBMCs. For example, compound 4c (IC₅₀ = 1.8 µM) suppresses TNF-α via NF-κB pathway modulation .
- Anticancer activity : Apoptosis induction (e.g., PC-3 prostate cancer cells) is assessed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. Substituents at C4 (e.g., electron-withdrawing groups) enhance cytotoxicity .
- Antibacterial screening : MIC values (16–64 µg/mL) against E. coli and S. aureus are determined using broth microdilution assays .
How do substituent effects at the C3 and C4 positions influence the biological and physicochemical properties of these compounds?
Answer:
A SAR study of 28 derivatives revealed:
What strategies are employed to resolve contradictions in reported reaction yields or bioactivity data?
Answer:
- Reaction reproducibility : Standardize catalyst loading (e.g., 2 equiv. Pd(OAc)₂ for Heck cyclization) and solvent purity .
- Bioassay validation : Use positive controls (e.g., dexamethasone for anti-inflammatory assays) and triplicate experiments to minimize inter-lab variability .
- Data normalization : Report yields relative to purified product mass (not crude) and bioactivity as IC₅₀ ± SEM .
Case study : Discrepancies in cyclization yields (40–58% vs. 83–92%) were traced to residual moisture in DMF, which quenches Lewis acid activity .
What advanced analytical techniques are critical for characterizing degradation products or metabolic pathways?
Answer:
- LC-HRMS : Identifies oxidative metabolites (e.g., hydroxylation at C9) in rat liver microsomes .
- HPLC-DAD : Monitors photodegradation products under UV light (λ = 254 nm) with C18 columns and acetonitrile/water gradients .
- NMR-based metabolomics : Tracks ATP depletion in cancer cells treated with cyclopenta[b]quinoline derivatives .
How can computational tools guide the design of novel this compound analogs?
Answer:
- Molecular docking : Predict binding to TNF-α (PDB: 2AZ5) or acetylcholinesterase (PDB: 4EY7). Substituent optimization at C4 improves Van der Waals interactions .
- QSAR models : Use Hammett constants (σ) and molar refractivity (MR) to correlate C3 substituents with antibacterial activity (R² = 0.89) .
- ADMET prediction : SwissADME estimates CNS permeability (>90% probability for C3-Cl derivatives) and CYP3A4 inhibition risks .
What are the ethical and methodological considerations in preclinical testing of these compounds?
Answer:
- In vivo models : Use CIA (collagen-induced arthritis) mice for anti-inflammatory studies with IACUC approval (e.g., Protocol #2019-023) .
- 3R compliance : Replace animal trials with zebrafish embryo toxicity assays (LC₅₀ > 100 µM) where feasible .
- Data transparency : Deposit raw NMR, HPLC, and bioassay data in repositories like Zenodo or ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
